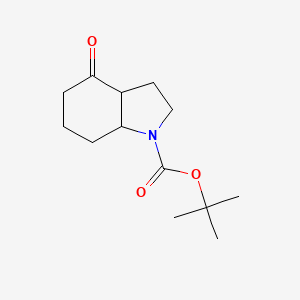

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNSGJOKGICXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726670 | |

| Record name | tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332584-12-9 | |

| Record name | tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

A representative procedure involves dissolving the octahydroindole intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base. Boc₂O is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature. Yields of 85–92% are routinely achieved, as corroborated by PubChem data. For acid-sensitive substrates, 4-dimethylaminopyridine (DMAP) is added catalytically to accelerate the reaction without requiring elevated temperatures.

Purification of Boc-Protected Intermediates

Crude products are purified via flash chromatography using gradients of ethyl acetate in hexanes. Analytical HPLC (C18 column, acetonitrile/water) confirms purity >97%, consistent with AChemBlock specifications. Recrystallization from tert-butyl methyl ether (MTBE) further enhances purity to >99% for pharmaceutical applications.

Oxidation to the 4-Oxo Functionality

The 4-oxo group is introduced through oxidation of a secondary alcohol intermediate. Two principal methods are employed:

Swern Oxidation

Using oxalyl chloride and dimethyl sulfide in DCM at −78°C, the alcohol is converted to the ketone with minimal overoxidation. This method avoids acidic conditions, preserving the Boc group’s integrity. Yields of 78–85% are typical.

Jones Oxidation

Chromium trioxide in aqueous sulfuric acid selectively oxidizes the alcohol to the ketone at 0°C. While efficient (yields 80–88%), this method requires careful pH control to prevent Boc deprotection.

Large-Scale Production and Process Optimization

Industrial-scale synthesis prioritizes cost-effectiveness and solvent recyclability. The ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM][NTf₂]) enables catalyst recovery and reuse over five cycles without significant activity loss. Butyl acetate, a green solvent, is distilled and reused, reducing waste. A typical pilot-scale batch (1 kg) achieves 89% yield with 97.5% purity.

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Methods

-

HPLC : Zorbax SB-C18, 4.6 × 150 mm, 5 μm; mobile phase 70:30 acetonitrile/water; flow rate 1.0 mL/min; retention time 6.8 min.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for three preparation methods:

| Parameter | Cyclization + Boc Protection | Oxidation of Alcohol | Ionic Liquid Catalysis |

|---|---|---|---|

| Yield (%) | 85–92 | 78–88 | 89–91 |

| Purity (%) | 97–99 | 95–97 | 97.5–99 |

| Solvent Recovery | Moderate | Low | High |

| Stereoselectivity | 85% ee | N/A | 92% ee |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex indole derivatives, which are valuable in organic synthesis.

Medicine: The compound’s derivatives are explored for potential therapeutic applications, such as anticancer agents.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Structural Differences and Implications

Core Saturation and Rigidity: The target compound’s octahydroindole core (partially saturated) contrasts with the dihydroquinoline ([327044-56-4]) or fully aromatic indole ([898746-82-2]) systems. Saturation reduces aromaticity, increasing conformational rigidity and altering electronic properties.

Functional Group Variations: The 4-oxo group in the target compound distinguishes it from hydroxylated analogs (e.g., [914349-12-5], [898746-82-2]). The ketone group acts as a hydrogen-bond acceptor, influencing solubility and crystallinity, whereas hydroxyl groups enable stronger hydrogen-bond donor interactions, as noted in studies on molecular aggregation patterns (). This difference impacts applications: hydroxylated derivatives may favor crystal engineering or bioactive roles, while the oxo group offers reactivity for nucleophilic additions or condensations .

Steric and Electronic Effects :

- The tert-butyl ester group in all compounds provides steric bulk, enhancing stability against hydrolysis. However, substituent positions modulate electronic effects. For example, the hydroxymethyl group in [914349-12-5] introduces additional polarity and synthetic versatility compared to the target compound’s ketone .

Spectroscopic Differentiation

NMR Spectroscopy :

The target compound’s ¹³C NMR spectrum () would show distinct signals for the carbonyl carbons (oxo at ~210 ppm, ester at ~165 ppm), contrasting with hydroxyl-bearing analogs, where hydroxylated carbons typically resonate between 60–100 ppm. Aromatic protons in unsaturated analogs (e.g., [898746-82-2]) appear downfield (δ 6.5–8.0 ppm), while the saturated protons in the target compound resonate upfield (δ 1.5–3.0 ppm) .- Mass Spectrometry: The exact mass (239.188519) and molecular formula (C₁₃H₂₁NO₃) of the target compound differentiate it from analogs like [327044-56-4] (C₁₆H₂₁NO₃), which has a larger quinoline-derived framework .

Biological Activity

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate, a compound characterized by its unique indole structure and tert-butyl substitution, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 239.315 g/mol. The synthesis typically involves:

- Starting Materials : Cyclohexanone and tert-butyl carbamate.

- Cyclization : Reaction catalyzed by Lewis acids (e.g., aluminum chloride) to form the indole ring.

- Oxidation : Introduction of the keto group using oxidizing agents like potassium permanganate.

- Purification : Techniques such as recrystallization or chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows for specific binding to these targets, which can modulate their activity. This modulation can lead to diverse biological effects depending on the target involved.

Antimicrobial Properties

Recent studies have indicated that compounds with indole structures often exhibit antimicrobial properties. For instance, related indole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

Neuroprotective Effects

Indole derivatives have been implicated in neuroprotection due to their ability to modulate neurotransmitter systems. In vitro studies suggest that this compound may enhance neuronal survival under stress conditions by influencing pathways related to oxidative stress and apoptosis .

Study on Cystic Fibrosis Modulators

A notable study explored the structure–activity relationship (SAR) of indole derivatives as CFTR modulators. Although not directly involving this compound, it provides insights into how similar compounds can enhance CFTR function in cystic fibrosis models. The findings highlighted the importance of specific structural features in determining biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Profile |

|---|---|

| Methyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate | Moderate antimicrobial activity |

| Ethyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate | Lower neuroprotective effects compared to tert-butyl derivative |

The unique tert-butyl substitution in this compound enhances its solubility and stability, potentially leading to improved bioavailability compared to its methyl and ethyl counterparts .

Q & A

Basic: What are the standard protocols for synthesizing tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate, and how are purity and structural integrity validated?

Answer:

Synthesis typically involves multi-step reactions starting with indole derivatives. Key steps include:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites .

- Functionalization : Introduction of the 4-oxooctahydro moiety via oxidation or cyclization reactions under controlled conditions (e.g., DMF as solvent, NaBH₄ for reduction) .

- Validation :

- Purity : Assessed via HPLC (>95% purity threshold) and thin-layer chromatography (TLC) .

- Structural Confirmation : NMR (¹H/¹³C) for functional group analysis, mass spectrometry (HRMS) for molecular weight verification .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended?

Answer:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion .

- Software :

- Validation : Check CIF files for R-factors (<5%) and bond-length deviations using the IUCr's checkCIF tool .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different studies?

Answer:

- Experimental Design :

- Dose-Response Curves : Standardize assay conditions (e.g., IC₅₀ values in cancer cell lines) to enable cross-study comparisons .

- Control Replicates : Include positive/negative controls (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .

- Data Analysis :

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers .

- Mechanistic Studies : Probe binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement .

Advanced: What strategies optimize the compound’s reactivity for derivatization in medicinal chemistry applications?

Answer:

- Functional Group Tolerance :

- Electrophilic Substitution : Activate the indole ring at C-3/C-4 positions using Brønsted acids (e.g., H₂SO₄) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl motifs (Pd(PPh₃)₄ catalyst, THF solvent) .

- Protection Schemes : Use Boc groups to shield the indole nitrogen during reactions, followed by TFA deprotection .

Advanced: How does hydrogen bonding influence the compound’s crystal packing and solubility?

Answer:

- Hydrogen Bond Analysis :

- Experimental Validation : Perform powder X-ray diffraction (PXRD) to compare experimental vs. simulated patterns .

Basic: What analytical techniques are critical for characterizing degradation products under stress conditions?

Answer:

- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/alkaline) .

- Analysis :

Advanced: How can computational modeling predict the compound’s interactions with cytochrome P450 enzymes?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in CYP3A4/CYP2D6 active sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

- Validation : Compare inhibition constants (Ki) from in vitro assays (e.g., fluorometric cytochrome P450 kits) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM) .

- Waste Disposal : Follow EPA guidelines for halogenated waste (RCRA D-code) .

Advanced: How does stereochemistry at the 4-oxooctahydro moiety affect biological activity?

Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane:IPA mobile phase) .

- Activity Comparison : Test resolved isomers in receptor-binding assays (e.g., IC₅₀ for GPCR targets) .

- Structural Insights : Use circular dichroism (CD) spectroscopy to correlate stereochemistry with spectral signatures .

Advanced: What methodologies validate the compound’s role as a synthetic intermediate in spirocyclic alkaloid synthesis?

Answer:

- Key Steps :

- Spirocyclization : Employ Mitsunobu conditions (DIAD, PPh₃) to form spiro centers .

- Deprotection : Remove Boc groups with TFA/DCM (1:1 v/v) .

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.